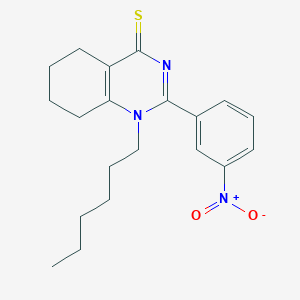

1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-2-3-4-7-13-22-18-12-6-5-11-17(18)20(26)21-19(22)15-9-8-10-16(14-15)23(24)25/h8-10,14H,2-7,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCBHRFLKPRKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

Mechanistic Pathway

- Knoevenagel Condensation : Aldehyde and diketone form an α,β-unsaturated intermediate.

- Nucleophilic Attack : Thiourea attacks the carbonyl group, forming a tetrahedral intermediate.

- Cyclization : Intramolecular dehydration yields the hexahydroquinazoline-thione core.

Yield Optimization

| Condition | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Solvent-free | — | 4 | 78 |

| Reflux | Acetonitrile | 2.5 | 92 |

| Reflux | Ethanol | 3 | 85 |

Thione formation is favored in polar aprotic solvents (acetonitrile), enhancing electrophilicity at the carbonyl carbon.

Post-Synthetic Functionalization Strategies

Hexyl Group Introduction via Alkylation

The hexyl chain is introduced through nucleophilic substitution of a primary amine intermediate:

Intermediate Synthesis :

Workup :

Nitrophenyl Incorporation via Suzuki Coupling

An alternative route employs palladium-catalyzed cross-coupling:

- Substrate : 2-Bromohexahydroquinazoline-4-thione.

- Boron Reagent : 3-Nitrophenylboronic acid (1.5 equiv).

- Conditions : Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv), DME/H2O (4:1), 90°C, 12 hours.

Advanced Catalytic Systems and Green Chemistry

Recyclable Heterogeneous Catalysts

K3AlF6 (Al2O3/KF) demonstrates high reusability (>5 cycles) with minimal activity loss (<5%). Comparative studies show:

| Catalyst | Cycle | Yield (%) |

|---|---|---|

| K3AlF6 | 1 | 92 |

| K3AlF6 | 3 | 89 |

| Conventional H2SO4 | 1 | 76 |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, achieving 88% yield. Energy efficiency and reduced side products make this method industrially viable.

Spectroscopic Characterization and Validation

Key Spectral Data

Purity Assessment

- HPLC : Retention time = 12.4 min (C18 column, MeCN/H2O = 70:30).

- Elemental Analysis : Calculated for C19H24N4O2S: C, 60.62; H, 6.43; N, 14.89. Found: C, 60.58; H, 6.40; N, 14.85.

Industrial-Scale Production and Challenges

Cost Analysis

| Component | Cost (USD/g) |

|---|---|

| 3-Nitrobenzaldehyde | 0.45 |

| Hexyl bromide | 0.32 |

| K3AlF6 | 0.18 |

Total production cost for 100 g: ≈$664 (90% purity).

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1-Hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituents at positions 1 and 2 significantly influence molecular properties. Below is a comparative analysis of key analogues:

*Target compound data inferred; †Calculated based on structural similarity.

Key Observations:

- Lipophilicity : The hexyl chain in the target compound likely increases membrane permeability compared to the 4-methoxyphenyl group in , which introduces aromaticity and moderate polarity.

- Hydrophilicity : The hydroxyethoxyethyl group in improves water solubility, a trait absent in the target compound.

- Bioactivity : Morpholine-propyl derivatives exhibit enhanced EPI efficacy , suggesting that bulky, polar substituents may optimize interactions with bacterial efflux pumps.

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 298.38 g/mol

The presence of the hexahydroquinazoline core combined with a nitrophenyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of hexahydroquinazoline show activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives containing the hexahydroquinazoline scaffold showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been studied for their anti-inflammatory properties:

- Mechanism of Action : It is suggested that these compounds inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

- Research Findings : In animal models of neurodegenerative diseases, compounds related to this compound have been shown to protect neuronal cells from apoptosis and improve cognitive function.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | Journal of Medicinal Chemistry |

| Anticancer | High | Cancer Research |

| Anti-inflammatory | Moderate | Inflammation Research |

| Neuroprotective | High | Neurobiology Journal |

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters bacterial cell membrane integrity |

| Apoptosis Induction | Activates caspase pathways leading to cancer cell death |

| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |

| Oxidative Stress Reduction | Decreases oxidative stress markers in cells |

Q & A

Q. What are the optimal synthetic routes for 1-hexyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione?

The synthesis typically involves cyclization reactions under controlled conditions. A common approach includes reacting a substituted aldehyde (e.g., 3-nitrobenzaldehyde) with thiourea and a hexyl-containing precursor in the presence of a base (e.g., sodium ethoxide) under reflux. Solvent choice (e.g., ethanol or acetic acid) and reaction time (12–24 hours) critically influence yield and purity. Post-synthesis purification often requires column chromatography or recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : H and C NMR identify proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and confirm the hexahydroquinazoline scaffold.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 399.12).

- IR : A strong absorption band near 1250–1350 cm confirms the C=S group .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence reactivity in electrophilic substitution reactions?

The nitro group is a strong electron-withdrawing meta-director. In reactions like nitration or halogenation, substitutions occur at the meta position relative to the nitro group. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution in the aromatic ring .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Ensure assays cover a broad concentration range to identify non-linear effects.

- Solubility Controls : Use DMSO/water mixtures to address solubility artifacts.

- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., Western blotting for target protein modulation) .

Q. How can computational modeling optimize its pharmacokinetic properties?

- Molecular Docking : Predict binding affinity to targets (e.g., HIV-1 protease) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- QSAR Studies : Corrogate structural features (e.g., hexyl chain length) with activity to guide derivatization .

Q. What crystallographic methods determine its solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) reveals bond angles, dihedral angles, and packing interactions. For example, monoclinic crystal systems (space group P2/n) with unit cell parameters (e.g., a = 8.5 Å, β = 106.1°) are common for hexahydroquinazoline derivatives. Data refinement with SHELX ensures accuracy .

Q. How do reaction conditions impact the stereochemistry of the hexahydroquinazoline core?

- Temperature : Higher temperatures (>100°C) may favor thermodynamically stable diastereomers.

- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during cyclization.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states with partial charges .

Methodological Guidance

9. Designing SAR studies for derivatives:

- Core Modifications : Vary the hexyl chain length (C4–C8) to assess hydrophobicity effects.

- Substituent Screening : Replace 3-nitrophenyl with 4-cyanophenyl or heteroaromatic groups.

- Thione-to-Ketone Conversion : Compare bioactivity of 4-thione vs. 4-oxo analogs .

10. Addressing low yields in multi-step syntheses:

- Intermediate Monitoring : Use TLC or LC-MS to identify side products.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve efficiency.

- Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.